Specific Scientific Field: Organic Chemistry
Summary of the Application: 4-Chloro-3-nitroanisole is used in the synthesis of a group of derivatives of 7-methanesulfonylamino-6-phenoxychromone. These derivatives are important in the field of organic chemistry due to their potential biological activities.
Results or Outcomes: The outcome of this process is a group of 7-methanesulfonylamino-6-phenoxychromone derivatives
Specific Scientific Field: Materials Science
Summary of the Application: 4-Chloro-3-nitroanisole is used in the growth and physiochemical characterization of 4-chloro-2-nitroaniline nonlinear optical single crystals.
Methods of Application or Experimental Procedures: The 4-chloro-2-nitroaniline nonlinear optical single crystal was developed by a slow evaporation method at 40 °C.
Results or Outcomes: The synthesis material was thermally stable up to 115 °C and mechanical work hardness coefficient (n = -2.98) confirmed the grown crystal was a soft material.
4-Chloro-3-nitroanisole is an organic compound with the molecular formula . It features a chloro group and a nitro group attached to an anisole structure, which is a methoxy-substituted benzene. This compound is classified under nitroanilines and is known for its distinctive chemical properties, including its reactivity and potential applications in various chemical syntheses and biological studies .
Research indicates that 4-chloro-3-nitroanisole exhibits biological activity, particularly in the context of environmental microbiology. For instance, certain bacterial strains have been shown to utilize this compound as a carbon source, leading to its degradation and transformation into less harmful metabolites. This property is significant in bioremediation processes where contaminants need to be broken down .
Several methods exist for synthesizing 4-chloro-3-nitroanisole:
4-Chloro-3-nitroanisole finds applications in several areas:
Studies on 4-chloro-3-nitroanisole have explored its interactions with biological systems. For example, research has demonstrated how certain bacteria metabolize this compound, leading to insights into microbial degradation pathways. These studies are crucial for understanding the environmental impact of such compounds and developing bioremediation strategies .
Several compounds share structural similarities with 4-chloro-3-nitroanisole. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Chloro-3-nitroaniline | Contains an amino group instead of a methoxy group; known for toxicity. | |
4-Nitroanisole | Lacks chlorine; used in dye synthesis. | |
3-Chloro-4-nitroanisole | Similar structure but with different positioning of chloro and nitro groups; exhibits different reactivity patterns. |
The uniqueness of 4-chloro-3-nitroanisole lies in its specific combination of functional groups (chloro and nitro) on the anisole framework, which influences its reactivity and biological interactions. Its ability to be metabolized by certain bacteria also sets it apart from similar compounds that may not share this property .
The industrial synthesis of 4-chloro-3-nitroanisole employs several pathways, with p-aminophenol derivatives serving as important precursors. One established method involves starting from p-aminoanisole and proceeding through amino acetylating protection, nitration, deprotection, and subsequent transformations to yield the target molecule. This multi-step approach helps control the regioselectivity of nitration and prevents unwanted side reactions.
A protected amino group directs nitration to the desired position and prevents oxidation of the amino group itself. The typical reaction sequence involves:
Table 1: Comparison of Industrial Synthesis Pathways for 4-Chloro-3-nitroanisole
Starting Material | Protection Method | Nitration Conditions | Deprotection Method | Overall Yield (%) | Advantages | Disadvantages |
---|---|---|---|---|---|---|
p-Aminoanisole | Acetylation (Ac₂O) | HNO₃/H₂SO₄, 0-5°C | Acid hydrolysis | 70-75 | High regioselectivity, well-established | Multiple steps, acid waste |
p-Chlorophenol | Alkylation (Me₂SO₄) | HNO₃/H₂SO₄, -5°C | Not required | 80-85 | Fewer steps, higher yield | Methylating agent toxicity |
p-Chloroanisole | Not required | HNO₃/H₂SO₄, controlled T | Not required | 75-80 | Direct process, fewer steps | Lower regioselectivity |
p-Nitrophenol | Methylation | Not required | Not required | 65-70 | Avoids nitration step | Lower overall yield |
A recent patent (CN114702390A) describes an innovative approach starting from p-chlorophenol that eliminates the use of highly toxic reagents, addressing environmental concerns related to traditional methods. The process involves:
This method demonstrates substantial improvements in waste treatment, particularly eliminating issues with cuprous chloride wastewater that plagued earlier industrial processes.
Continuous flow technology represents a significant advancement in the nitration of aromatic compounds, including the synthesis of 4-chloro-3-nitroanisole. This approach offers numerous advantages over traditional batch processes, particularly for exothermic and potentially hazardous nitration reactions.
The nitration of aromatic compounds in continuous flow systems enables precise control of reaction parameters, leading to enhanced yields and improved safety profiles. For 4-chloro-3-nitroanisole production, several flow reactor designs have been implemented, including microreactors, tube reactors, and specialized flow plates.
Key advantages of continuous flow nitration for 4-chloro-3-nitroanisole synthesis:
Table 2: Comparison of Batch vs. Continuous Flow Nitration for 4-Chloro-3-nitroanisole Production
Parameter | Batch Process | Continuous Flow | Improvement Factor |
---|---|---|---|
Reaction time | 120-180 min | 10-20 min | 6-18× |
Temperature control | ±5°C | ±1°C | 5× |
Yield | 75-80% | 90-95% | ~1.2× |
Selectivity (target isomer) | 85-90% | 95-98% | ~1.1× |
Phenolic impurities | 2-3% | 0.1-0.2% | 10-30× |
Acid consumption | 100% | 60-70% | ~1.5× |
Space-time yield | 25-30 kg/L·day | 1800-2000 kg/L·day | ~70× |
E-factor | 15-20 | 5-7 | ~3× |
A recent study demonstrated a scalable continuous-flow microreaction process for mononitration that achieved excellent selectivity and high yields for various aromatic compounds, including chlorinated anisoles. The system utilized a Corning Advanced-Flow Reactor with multiple fluidic modules, allowing for precise control of reaction parameters.
The general setup for continuous flow nitration involves:
Recent developments by Vapourtec have demonstrated that reactions leading to multiple products or decomposition in batch mode gave excellent yields with fewer impurities on significantly shorter time-scales when conducted in flow systems.
Controlling regioselectivity is crucial in the nitration of aromatic compounds, particularly for 4-chloro-3-nitroanisole where specific substitution patterns are required. The nitration of chloroanisole can potentially yield multiple isomers, making regiocontrol essential for industrial applications.
The nitration reaction mechanism involves the formation of a nitronium ion (NO₂⁺) from nitric acid, typically in the presence of a strong acid catalyst like sulfuric acid. This electrophile attacks the aromatic ring in an electrophilic aromatic substitution (EAS) reaction, with the position of attack determined by the existing substituents.
Key factors affecting regioselectivity in the nitration of chloroanisole include:
Table 3: Substituent Effects on Nitration Regioselectivity in Chloroanisole
Position | Major Directing Group | Electronic Effect | Steric Effect | Overall Preference |
---|---|---|---|---|
ortho to -OCH₃ | Methoxy | Strong activating | Moderate hindrance | Medium preference |
para to -OCH₃ | Methoxy | Strong activating | Low hindrance | High preference |
meta to -OCH₃ | None | Deactivating | Low hindrance | Low preference |
ortho to -Cl | Chlorine | Weak activating | Moderate hindrance | Low preference |
para to -Cl | Chlorine | Weak activating | Low hindrance | Medium preference |
meta to -Cl | None | Deactivating | Low hindrance | Very low preference |
For the synthesis of 4-chloro-3-nitroanisole, the optimal conditions involve:
A systematic study on continuous flow nitration of various aromatic compounds demonstrated that the ratio of H₂SO₄ to HNO₃ significantly impacts regioselectivity. For chloroanisole derivatives, a higher H₂SO₄ concentration (typically 98% H₂SO₄) with careful temperature control below 5°C maximizes the formation of the desired 4-chloro-3-nitroanisole isomer.
Recent advances include the use of solid acid catalysts in continuous flow systems, which have shown promising results for regioselective nitration. A study using Mo(VI)-supported TiO₂–ZrO₂ mixed-metal oxide catalyst demonstrated high regioselectivity for para-substituted products in the nitration of various aromatic compounds.
Irritant